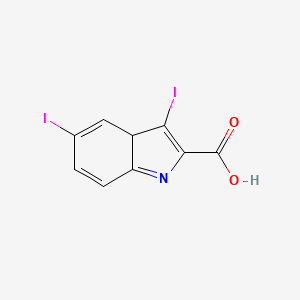

3,5-diiodo-3aH-indole-2-carboxylic Acid

Description

Contextualization of Indole (B1671886) Chemistry in Academic Research

The indole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in the landscape of academic and industrial chemical research. mdpi.comnih.gov This prominence stems from its presence in a multitude of natural products, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. irjmets.com The unique electronic properties of the indole ring system make it a versatile building block in organic synthesis, allowing for a wide range of chemical modifications. irjmets.comresearchgate.net

In academic research, indole chemistry is a vibrant field, continually fueled by the discovery of new synthetic methodologies and the exploration of novel biological activities. researchgate.netrsc.org Researchers are drawn to the indole scaffold for its ability to interact with a diverse array of biological targets, leading to its incorporation into compounds with potential applications in various fields of medicine. mdpi.comnih.gov The structural versatility of the indole nucleus allows for the design of molecules with finely tuned electronic and steric properties, making it an ideal template for developing new therapeutic agents and functional materials. nih.govbenthamscience.com The ongoing exploration of indole chemistry continues to yield compounds with significant potential, underscoring its enduring importance in scientific investigation. nih.govresearchgate.net

Significance of Substituted Indole-2-carboxylic Acids in Chemical Synthesis and Theoretical Studies

Within the broad family of indole derivatives, indole-2-carboxylic acids and their substituted analogues represent a particularly significant subclass. The presence of the carboxylic acid group at the 2-position of the indole ring provides a key functional handle for further synthetic transformations. organic-chemistry.org This allows for the construction of more complex molecular architectures through reactions such as esterification, amidation, and decarboxylation. consensus.apporganic-chemistry.org

In chemical synthesis, substituted indole-2-carboxylic acids serve as crucial intermediates in the preparation of a variety of target molecules, including those with potential biological activity. sci-hub.senih.govrsc.org The ability to introduce a wide range of substituents onto the indole ring system enables the systematic investigation of structure-activity relationships, a fundamental aspect of medicinal chemistry research. nih.gov

From a theoretical standpoint, substituted indole-2-carboxylic acids are of interest for studying the effects of substituent groups on the electronic properties and reactivity of the indole nucleus. mdpi.com Computational studies, in conjunction with experimental techniques such as X-ray crystallography and various forms of spectroscopy, provide valuable insights into the molecular structure, bonding, and intermolecular interactions of these compounds. mdpi.com This fundamental understanding is crucial for the rational design of new molecules with desired properties.

Overview of 3,5-Diiodo-3aH-indole-2-carboxylic Acid within the Broader Indole Research Landscape

The specific compound, this compound, is a di-halogenated derivative of indole-2-carboxylic acid. It is important to note the designation "3aH-indole," which specifies a particular tautomeric form of the indole ring. Indole can exist in several tautomeric forms, with the 1H-indole tautomer being the most common and generally the most stable. mdpi.com The 3aH-indole tautomer is less commonly encountered in the scientific literature, suggesting it may be a less stable or transient species under typical conditions. The vast majority of research on substituted indoles pertains to the 1H-isomers.

The introduction of iodine atoms at the 3- and 5-positions of the indole ring is expected to significantly influence the compound's chemical and physical properties. Halogenation is a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two bulky iodine atoms would also impart distinct steric properties to the molecule.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-3aH-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5I2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNGCZUDXCEUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C2C=C1I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,5 Diiodo 3ah Indole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amidation, and decarboxylation. These reactions typically require activation of the carboxyl group to enhance its electrophilicity.

Esterification of indole-2-carboxylic acids is a fundamental transformation, commonly achieved through several established methods. The direct conversion of the carboxylic acid to its corresponding ester in the presence of an alcohol is typically catalyzed by a strong mineral acid, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternative methods that avoid strongly acidic conditions, which might be detrimental to sensitive substrates, are also employed. These include:

Alkylation of the carboxylate salt: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then alkylated with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). commonorganicchemistry.com Phase-transfer catalysts can be used to facilitate this reaction in biphasic systems. google.com

Reaction with diazomethane (B1218177) or its derivatives: Trimethylsilyldiazomethane (TMS-CHN2) provides a rapid and high-yielding method for the formation of methyl esters under mild conditions. commonorganicchemistry.com

Activation followed by alcoholysis: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which subsequently reacts readily with an alcohol to furnish the ester. commonorganicchemistry.com

The table below summarizes common conditions used for the esterification of indole-2-carboxylic acid derivatives found in the literature.

| Method | Reagents & Conditions | Substrate Type | Notes | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (as solvent), cat. H₂SO₄, heat | Simple Carboxylic Acids | Equilibrium process; best for simple, non-acid sensitive substrates. | masterorganicchemistry.com |

| Acid Chloride Formation | 1) SOCl₂ or (COCl)₂; 2) Alcohol, base | General Carboxylic Acids | High-yielding, but requires handling of corrosive reagents. | commonorganicchemistry.com |

| Microwave-Assisted Synthesis | 2-halo aryl aldehydes, ethyl isocyanoacetate, [bmim]OH, microwave (100W) | Synthesis of indole-2-carboxylates | Offers high yields and short reaction times. | researchgate.net |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., MeI) | General Carboxylic Acids | Mild conditions, but potential for N-alkylation on the indole (B1671886) ring. | commonorganicchemistry.com |

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. For a molecule like 3,5-diiodo-3aH-indole-2-carboxylic acid, this transformation would involve coupling with a primary or secondary amine. Direct condensation is thermally demanding and inefficient; therefore, coupling reagents that activate the carboxylic acid are universally used. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. sci-hub.se

Boron-based reagents have also emerged as effective catalysts for direct amidation, circumventing the need for stoichiometric coupling agents and offering mild reaction conditions. acs.orgorganic-chemistry.org For instance, ortho-iodo arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids, including those with indole moieties, at room temperature. organic-chemistry.orgacs.org

Hydrazide formation is typically accomplished via a two-step process. First, the carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester). The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), which displaces the alkoxy group to form the corresponding carbohydrazide. This method is widely used for the synthesis of indole-2-carbohydrazides.

| Product Type | Reagents & Conditions | Notes | Reference |

|---|---|---|---|

| Amide | Amine, EDC, HOBt, in MeCN | Standard carbodiimide (B86325) coupling method. | nih.gov |

| Amide | Amine, B(OCH₂CF₃)₃, MeCN, 80-100°C | Boron-mediated direct amidation; tolerates various functional groups. | acs.org |

| Amide | Amine, 5-methoxy-2-iodophenylboronic acid (cat.), molecular sieves, RT | Catalytic direct amidation under mild conditions. | organic-chemistry.org |

| Hydrazide | 1) Esterification (e.g., EtOH, H⁺); 2) Hydrazine hydrate | Standard two-step procedure via an ester intermediate. | nih.gov |

Decarboxylation, the removal of the carboxyl group as CO₂, is a significant transformation. For indole-2-carboxylic acids, this reaction can proceed through several pathways. A particularly relevant pathway for an iodinated precursor is iodinative decarboxylation. Research has shown that treating 1H-indole-2-carboxylic acids with iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃) at elevated temperatures can lead to the formation of 2,3-diiodoindoles. thieme-connect.com This reaction proceeds via initial iodination at the electron-rich C-3 position, followed by a decarboxylation step that is facilitated by the formation of an ipso-iodinated intermediate at C-2, which then loses CO₂. thieme-connect.com This pathway represents a transformation where decarboxylation is coupled with further functionalization of the indole ring.

Other decarboxylation methods for indole carboxylic acids are also known:

Acid-Catalyzed Decarboxylation: Heating indolecarboxylic acids in acidic media can promote decarboxylation. The mechanism involves the formation of protonated carbonic acid as a key intermediate. nih.gov

Metal-Catalyzed Decarboxylation: Transition metals, particularly copper, can catalyze the decarboxylation of indole-2-carboxylic acids. This is often a key step in decarboxylative cross-coupling reactions, where the resulting indolyl-metal species is trapped by an electrophile (e.g., an aryl halide) to form a new C-C or C-N bond. organicchemistrytutor.com

Nearly all transformations of the carboxylic acid moiety, aside from simple acid-base reactions, begin with an activation step. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. Key strategies include:

Formation of Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert carboxylic acids into highly reactive acyl chlorides. These readily react with a wide range of nucleophiles, including alcohols, amines, and thiols.

Formation of Mixed Anhydrides: Carboxylic acids can be activated by reaction with chloroformates (e.g., isobutyl chloroformate) in the presence of a base. The resulting mixed anhydride (B1165640) is a potent acylating agent used in peptide synthesis and other amidation reactions.

Carbodiimide-Mediated Activation: Reagents such as DCC and EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (amine or alcohol). The addition of HOBt or similar reagents can trap the O-acylisourea to form an activated ester, which is less prone to side reactions.

Boron-Based Activation: Boronic acids or borate (B1201080) esters can react with carboxylic acids to form acylborate intermediates. organic-chemistry.org These activated species are sufficiently electrophilic to react with amines, forming the basis for catalytic direct amidation methods. acs.org

Transformations Involving the Indole Nucleus

The di-iodinated indole core of this compound presents two distinct sites for further functionalization: the sp²-hybridized C-5 position and the sp³-hybridized C-3 position.

C-5 Position (Aryl Iodide): The iodine atom at the C-5 position is attached to an aromatic ring and behaves as a typical aryl iodide. This makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. researchgate.net The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is widely used to introduce new aryl or vinyl groups at the C-5 position of the indole ring. wikipedia.orgnih.govorganic-chemistry.orgnih.govnumberanalytics.com

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl substituent, providing access to a diverse range of functionalized indoles. wikipedia.orgmdpi.comnih.govorganic-chemistry.orgresearchgate.net

Heck-Mizoroki Reaction: Reaction with an alkene to form a C-C bond, resulting in a C-5-alkenylated indole. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: Coupling with an amine (or ammonia (B1221849) equivalent) to form a C-N bond, enabling the synthesis of 5-aminoindoles. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net

The table below provides representative conditions for these cross-coupling reactions on halo-indole substrates.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Et₃N | THF | wikipedia.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene (e.g., acrylate) | Et₃N | Acetonitrile | wikipedia.org |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Amine | NaOtBu | Toluene | wikipedia.orglibretexts.org |

C-3 Position (Alkyl Iodide): The "3aH-indole" or indolenine tautomer features an sp³-hybridized C-3 carbon. The iodine atom at this position functions as an alkyl iodide. Its reactivity is fundamentally different from the aryl iodide at C-5. It is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 pathways) and elimination (E1 or E2) reactions. The specific pathway would depend on the nature of the nucleophile/base and the reaction conditions. Strong nucleophiles would favor substitution, while strong, sterically hindered bases would favor elimination, potentially leading to the re-aromatization of the indole ring. The presence of the adjacent quaternary C-3a center may influence the stereochemical outcome of these reactions.

Functionalization at Halogenated Positions (C-3 and C-5)

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bonds at the C-3 and C-5 positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential electronic and steric environments of the C-3 and C-5 positions can potentially allow for regioselective or sequential functionalization.

Suzuki-Miyaura Coupling: This reaction couples the diiodoindole with an organoboron reagent (e.g., a boronic acid or ester). It is a powerful method for forming biaryl or vinyl-indole structures. While specific studies on 3,5-diiodo-indole-2-carboxylic acid are not prevalent, protocols for the decarboxylative Suzuki-Miyaura coupling of heteroaromatic carboxylic acids suggest that the C-2 carboxyl group could potentially participate in the reaction, or it might interfere under certain basic conditions. acs.orgCurrent time information in Merrimack County, US.wikipedia.org A more likely pathway involves the direct coupling at the C-I bonds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. By carefully selecting the reaction conditions and stoichiometry of the boronic acid, it may be possible to achieve either mono- or di-arylation. acs.org

Sonogashira Coupling: The Sonogashira reaction is used to couple terminal alkynes with aryl halides, and it is highly effective for iodoarenes. For diiodo-heterocycles like diiodoindoles, Sonogashira coupling can be highly regioselective. rsc.org Studies on related diiodo- and triiodo-arenes have shown that coupling occurs preferentially at the most sterically accessible or electronically activated C-I bond. rsc.org In the case of 3,5-diiodoindoles, sequential, one-pot couplings with two different alkynes could potentially yield unsymmetrically substituted products. rsc.org The first coupling can electronically activate the second position for a subsequent reaction. rsc.org The presence of the carboxylic acid at C-2 may influence the reactivity of the adjacent C-3 iodine.

Table 1: Representative Catalyst Systems for Sonogashira Coupling of Iodo-Heterocycles

| Catalyst System | Substrate Type | Key Features |

| Pd(PPh₃)₄ / CuI | Diiodoaminopyridine | Enables double Sonogashira coupling. acs.org |

| Pd(PPh₃)₂Cl₂ / CuI | Iodo-oxazinoindolone | Standard conditions for coupling iodo-indoles. thieme-connect.com |

| Pd Precatalyst / TMP | Aryl Bromides | Copper-free, room temperature conditions. rsc.org |

This table presents catalyst systems used for structurally similar compounds, which are expected to be applicable to this compound.

Heck Reaction: The Heck reaction couples the diiodoindole with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond with a corresponding double bond. nih.govrsc.org This palladium-catalyzed reaction is a cornerstone of C-C bond formation and can be applied to iodoindoles. organic-chemistry.orgnih.gov Intramolecular Heck reactions of iodoindole derivatives have been successfully used to synthesize fused ring systems like β- and γ-carbolinones. organic-chemistry.org For 3,5-diiodo-indole-2-carboxylic acid, both C-3 and C-5 positions could potentially undergo Heck coupling, allowing for the synthesis of complex, polycyclic, or styrenated indole structures. The general mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. rsc.org

Direct Arylation and Alkylation at C-3 and C-5

While cross-coupling reactions that replace the iodine atoms are the most common strategy for functionalizing the C-3 and C-5 positions, direct C-H arylation and alkylation are important reactions for the indole scaffold in general. For 3,5-diiodo-indole-2-carboxylic acid, these reactions would primarily occur at the remaining C-H positions (C-4, C-6, C-7), as discussed in section 3.2.3.

However, the term "direct alkylation at C-3 and C-5" in the context of this starting material can be interpreted as reactions that substitute the iodine atoms. Beyond the cross-coupling methods described above, other nucleophilic substitution reactions could be envisioned, although these are less common for unactivated aryl iodides.

More broadly, direct C-H alkylation of the indole nucleus, particularly at the C-3 position, can be achieved using various methods, including Friedel-Crafts reactions. nih.govnih.gov Given that the C-3 position is blocked in the target molecule, any such electrophilic alkylation would be directed to other positions. Recent advances have also enabled regioselective C-5 alkylation of certain indole derivatives using copper-carbene species, a process directed by functionalities at the C-3 position. acs.org

Functionalization at the N-H Position of the Indole Ring

The nitrogen atom of the indole ring is a key site for functionalization. The N-H bond is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion, which can then react with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common transformation that can significantly alter the compound's properties. nih.gov Classical methods involve deprotonation with a strong base followed by reaction with an alkyl halide. wikipedia.org More sustainable modern methods include the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of an iron catalyst. nih.gov For indole-2-carboxylates, N-allylation has been achieved with high enantioselectivity using palladium catalysis. sciengine.com

N-Acylation: Acylating the indole nitrogen is more challenging due to the lower nucleophilicity of the nitrogen compared to typical amines. nih.govresearchwithrutgers.com The reaction often requires activated acyl sources like acyl chlorides or anhydrides in the presence of a base. researchwithrutgers.com Direct N-acylation with carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or boric acid catalysis. A highly chemoselective method for N-acylation uses thioesters as a stable acyl source. researchwithrutgers.com

Table 2: Selected Methods for N-Acylation of Indoles

| Acylating Agent | Catalyst / Reagent | Key Features |

| Carboxylic Acid | Boric Acid | Direct acylation without activating agents. |

| Carboxylic Acid | DCC / DMAP | Effective for indoles with electron-withdrawing groups. |

| Thioesters | Cs₂CO₃ | Mild, efficient, and highly chemoselective. researchwithrutgers.com |

| Acyl Chlorides | Base (e.g., NaH) | Traditional and widely used method. researchwithrutgers.com |

This table summarizes general methods applicable to the indole scaffold.

N-H Functionalization for Heterocycle Annulation

The N-H group can serve as an anchor or directing group to construct new heterocyclic rings fused to the indole core, a process known as annulation. These strategies are crucial for building complex, polycyclic alkaloids and pharmacologically active molecules.

One approach involves using the N-H group as an intrinsic directing group in transition-metal-catalyzed reactions. For example, rhodium-catalyzed C-H acetoxylation of 2-arylindoles at the ortho-position of the aryl group, directed by the indole N-H, can be followed by annulation with dihaloalkanes to create indole-fused N,O-heterocycles.

Another powerful strategy is to first functionalize the nitrogen with a group that can participate in or direct a subsequent cyclization. N-alkoxycarbamoyl groups, for instance, can direct Rh(III)-catalyzed C-H activation and [4+3] annulation with cyclopropanols to build indole-fused diazepinones. acs.org

The Pictet-Spengler reaction is a classic annulation method that involves the condensation of a β-indolylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the C-2 position of the indole. rsc.org While this does not directly functionalize the N-H bond of the starting indole, it is a cornerstone of indole annulation chemistry for creating β-carboline frameworks. rsc.org Variations like the vinylogous Pictet-Spengler reaction have been developed to generate larger, medium-sized rings fused to the indole. researchwithrutgers.com

Reactions at Other Indole Ring Positions (e.g., C-2, C-3, C-4, C-6, C-7)

With the C-3 and C-5 positions blocked by iodine, other positions on the indole ring become targets for functionalization, particularly through electrophilic substitution reactions. The directing effects of the existing iodo, carboxyl, and N-H groups will determine the regiochemical outcome.

Regioselective Acylation and Electrophilic Substitution

Electrophilic Substitution: The indole ring is highly electron-rich and readily undergoes electrophilic aromatic substitution. The preferred site of attack is C-3, as the resulting cationic intermediate can be effectively stabilized by the nitrogen lone pair. Since the C-3 position in 3,5-diiodo-indole-2-carboxylic acid is substituted, electrophilic attack is expected to occur at other positions. The next most reactive site is generally C-2, but this is also blocked by the carboxylic acid. Therefore, electrophilic substitution will likely occur on the benzene (B151609) portion of the ring, at C-4, C-6, or C-7. The precise location will depend on the interplay of the directing effects of the substituents and the steric hindrance they impose.

Regioselective Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto the indole ring. For unprotected (N-H) indoles, the reaction can lead to a mixture of N-acylated and C-acylated products. However, under Lewis acid catalysis (e.g., AlCl₃, Y(OTf)₃), C-3 acylation is typically favored. In substrates like indole-2-carboxylates where C-2 is blocked, Friedel-Crafts acylation can produce a mixture of 3-, 5-, and 7-acyl derivatives depending on the conditions. For the title compound, with C-3 and C-5 already blocked, acylation would be directed to the remaining positions on the benzene ring (C-4, C-6, C-7). Studies on 3-trifluoroacetylindole have shown that acylation can be selectively directed to the C-5 position, indicating that the electronic nature of existing substituents plays a crucial role in determining regioselectivity.

Based on a comprehensive review of available scientific literature, there is no specific research published on the chemical compound “this compound.” Consequently, detailed information regarding its chemical reactivity, C-H activation and functionalization strategies, or mechanistic investigations of its transformations is not available.

The search for scholarly articles, patents, and chemical databases did not yield any documents specifically detailing the synthesis, isolation, or subsequent chemical manipulation of this compound. The designation "3aH-indole" suggests a non-aromatic indole tautomer, which is a specific and less common structural motif. The combination of this core structure with di-iodination at positions 3 and 5, along with a carboxylic acid at position 2, defines a highly specialized molecule for which the chemical behavior has not been documented in the public domain.

While the broader field of indole chemistry is rich with studies on C-H activation, functionalization, and mechanistic pathways, this research pertains to more common, stable aromatic indole derivatives. General principles of indole reactivity involve the nucleophilic character of the pyrrole (B145914) ring, particularly at the C3 position, and various directing group strategies have been developed to achieve regioselective functionalization at other positions. However, without experimental data on the target molecule, any discussion of its specific reactivity would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the requested article focusing solely on the chemical transformations and mechanistic studies of this compound cannot be generated due to the absence of primary research on this specific compound.

Advanced Applications in Organic Synthesis and Materials Science

3,5-Diiodo-3aH-indole-2-carboxylic Acid as a Versatile Synthetic Building Block

The strategic placement of two iodine atoms at the C3 and C5 positions, along with a carboxylic acid at C2, renders this compound a powerful and adaptable precursor in organic synthesis. The differential reactivity of the C-I bonds and the synthetic utility of the carboxylic acid group allow for the construction of a wide range of complex molecular structures.

Diiodo-aromatic and heteroaromatic compounds are exceptionally valuable substrates for transition metal-catalyzed cross-coupling reactions. The iodine atoms serve as excellent leaving groups, enabling the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds. This iterative approach is a powerful strategy for assembling polyheterocyclic compounds (PHCs). nih.gov

The 3,5-diiodoindole scaffold can be elaborated through various palladium-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. By carefully controlling reaction conditions, it is possible to selectively functionalize one iodo-position over the other, allowing for the stepwise introduction of different molecular fragments. For instance, a Sonogashira coupling could be performed at one position, followed by an iodocyclization to create a fused ring system, with the second iodine atom remaining available for a subsequent Suzuki coupling to append another aromatic unit. nih.gov This methodology provides a direct route to intricate, multi-ring systems that are otherwise difficult to access.

Table 1: Potential Cross-Coupling Reactions for Elaborating the 3,5-Diiodoindole Scaffold

| Cross-Coupling Reaction | Reagent/Catalyst System | Resulting Bond | Potential Application in Heterocycle Synthesis |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C (Aryl) | Linking of multiple indole (B1671886) units or other aromatic systems. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (Alkynyl) | Introduction of linear synthons for subsequent cyclization reactions. nih.gov |

| Heck Coupling | Alkene, Pd catalyst, base | C-C (Alkenyl) | Formation of vinyl-substituted indoles for further elaboration. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N | Synthesis of N-aryl or N-heteroaryl indole derivatives. |

| Stille Coupling | Organostannane, Pd catalyst | C-C (Aryl/Vinyl) | Formation of complex carbon skeletons under mild conditions. |

The same synthetic versatility that makes this compound a precursor for complex heterocycles also enables its use as a monomer for advanced organic materials. The ability to undergo sequential cross-coupling reactions allows for its incorporation into conjugated polymers and oligomers. By polymerizing diiodoindole units with suitable di-boronic acids (via Suzuki polymerization) or di-alkynes (via Sonogashira polymerization), materials with an indole-containing backbone can be synthesized.

These materials are of interest due to the inherent electronic properties of the indole nucleus. The electron-rich nature of the indole ring can be tuned by substituents, and its incorporation into a conjugated system can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be used to modify solubility or to anchor the material to surfaces.

Multidentate ligands are crucial components of modern transition metal catalysts. The rigid indole scaffold of this compound provides an excellent platform for the rational design of novel ligands. The indole nitrogen and the oxygen atoms of the carboxylic acid can act as donor sites to coordinate with a metal center.

Furthermore, the iodine atoms at the C3 and C5 positions can be synthetically transformed into other donor groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through substitution reactions. This allows for the creation of pincer-type ligands (LXL') or other chelating structures where the indole core acts as a rigid backbone, precisely positioning the donor atoms around a metal. The properties of the resulting metal complex can be fine-tuned by modifying the substituents on the indole ring, potentially leading to catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. nih.gov this compound is a prime candidate for crystal engineering due to its combination of strong, directional hydrogen-bonding functionalities and halogen-bonding sites.

The indole scaffold itself promotes ordered assembly through π-π stacking interactions. In the case of this compound, these weaker stacking forces are complemented by much stronger and more directional interactions. The carboxylic acid group is a classic functional group for forming robust supramolecular synthons, most commonly the hydrogen-bonded carboxylic acid dimer. This highly predictable interaction can guide the self-assembly of molecules into tapes, sheets, or other well-defined architectures.

Simultaneously, the N-H group of the indole ring can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring carboxylic acid or another acceptor molecule. The interplay between the strong carboxylic acid dimerization and the secondary N-H hydrogen bonding provides a powerful strategy for controlling the supramolecular assembly in one or two dimensions.

A key feature of this molecule for crystal engineering is the presence of two iodine atoms, which can act as potent halogen bond (XB) donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base. researchgate.netresearchgate.net Iodine forms particularly strong and directional halogen bonds, making it a valuable tool for constructing complex solid-state architectures. researchgate.netdntb.gov.ua

The iodine atoms at the C3 and C5 positions can form C-I···A halogen bonds with suitable acceptors (A), such as carbonyl oxygens, nitrogen atoms, or even other halogen atoms. mdpi.comnih.govresearchgate.net The combination of multiple, orthogonal non-covalent interactions within a single molecule is a sophisticated strategy for achieving complex, predictable crystal packing. In this compound, the interplay between hydrogen bonding (from COOH and N-H) and halogen bonding (from the two C-I sites) can be exploited to build intricate 2D or 3D networks. mdpi.com The directionality and strength of these interactions can influence the bulk properties of the resulting crystalline material, including its thermal stability, solubility, and optical properties.

Table 2: Key Non-Covalent Interactions in this compound for Crystal Engineering

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Supramolecular Assembly |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | 5 - 10 | Forms robust, predictable dimers; primary structural motif. |

| Hydrogen Bond | Indole (N-H) | Carbonyl (C=O), Halogen, etc. | 2 - 5 | Links primary motifs into higher-order structures. |

| Halogen Bond | C3-Iodine, C5-Iodine | Lewis Bases (e.g., N, O, S) | 3 - 8 | Provides directional control orthogonal to hydrogen bonds, enabling 3D network formation. researchgate.netresearchgate.net |

| π-π Stacking | Indole Ring | Indole Ring | 1 - 3 | Contributes to close packing and stabilization of the overall structure. nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Achievements Regarding 3,5-Diiodo-3aH-indole-2-carboxylic Acid

As of the current body of scientific literature, dedicated research focusing specifically on this compound is exceptionally limited. The compound is listed by some chemical suppliers, indicating its theoretical existence, but it is often marked as unavailable, suggesting a lack of established and routine synthetic production pipharm.com. The molecular formula is given as C9H5I2NO2, with a corresponding molecular weight of approximately 412.95 g/mol pipharm.com. The "3aH" designation in the name suggests a specific tautomeric form or a non-aromatic indole (B1671886) ring system where the 3a position is protonated, which would be a departure from the typical 1H-indole structure. However, without experimental data, the precise structure remains a subject of speculation.

The current understanding of this molecule is therefore primarily built upon the extensive research conducted on its parent scaffold, indole-2-carboxylic acid, and various other halogenated indole derivatives. Indole-2-carboxylic acid itself is a well-known compound, utilized as a versatile starting material in the synthesis of a wide array of more complex molecules, including those with therapeutic potential thegoodscentscompany.comsigmaaldrich.com. Research on di-iodinated indoles has been documented, though often focusing on different substitution patterns, such as 2,3-diiodoindoles researchgate.net. These studies provide a foundational framework from which the properties and potential of this compound can be inferred.

Identification of Emerging Synthetic Strategies and Methodological Advancements

The synthesis of this compound would likely involve the selective iodination of an appropriate indole precursor. The direct iodination of the indole ring is a well-established transformation, with various reagents and conditions available to control the regioselectivity of the reaction.

One plausible synthetic route would commence with indole-2-carboxylic acid. The challenge lies in achieving iodination at the C3 and C5 positions specifically. The C3 position of the indole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution. Thus, iodination at C3 can often be achieved under mild conditions.

Subsequent iodination at the C5 position would require more carefully controlled conditions. Recent advancements in C-H activation and direct arylation methodologies could provide a pathway for such a transformation. For instance, palladium-catalyzed C-H iodination has been successfully applied to benzoic acids, demonstrating the potential for ortho-iodination directed by a carboxylic acid group researchgate.net. While the indole nucleus presents a different electronic environment, analogous strategies could be explored.

An alternative approach could involve a multi-step synthesis starting from a pre-functionalized benzene (B151609) ring. For example, a suitably substituted aniline (B41778) derivative could be used in a Fischer indole synthesis or a related cyclization reaction to construct the desired di-iodinated indole scaffold.

A summary of potential synthetic precursors and key reactions is presented in the table below.

| Starting Material | Key Reaction Type | Potential Product |

| Indole-2-carboxylic acid | Electrophilic Iodination | 3-iodo-indole-2-carboxylic acid |

| 3-iodo-indole-2-carboxylic acid | Regioselective C-H Iodination | 3,5-diiodo-1H-indole-2-carboxylic acid |

| Substituted Aniline | Fischer Indole Synthesis | Substituted indole-2-carboxylate (B1230498) |

It is important to note that the stability of the "3aH-indole" tautomer would need to be considered during synthesis and purification, as it may be prone to rearrangement to the more stable aromatic 1H-indole.

Unexplored Reactivity Profiles and Derivatization Pathways

The chemical reactivity of this compound is expected to be dictated by its three principal functional groups: the carboxylic acid, the two carbon-iodine bonds, and the indole nucleus itself. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions would provide a diverse set of derivatives with potentially altered physical, chemical, and biological properties.

The carbon-iodine bonds at the C3 and C5 positions are particularly interesting from a synthetic perspective. Iodoarenes are valuable substrates for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This opens up the possibility of introducing a wide range of substituents at these positions, such as aryl, alkynyl, and amino groups. The differential reactivity of the C3-I and C5-I bonds could potentially allow for selective functionalization at one position over the other.

The indole nitrogen can also be a site for derivatization. N-alkylation or N-acylation could be employed to further modify the properties of the molecule. The presence of the bulky iodine atoms and the carboxylic acid group might sterically hinder some of these transformations.

Advanced Computational and Spectroscopic Investigations for Deeper Understanding

Given the current lack of experimental data for this compound, computational and spectroscopic studies would be invaluable for gaining a deeper understanding of its structure and properties.

Computational Modeling:

Density Functional Theory (DFT) calculations could be employed to determine the most stable tautomeric form of the molecule and to predict its geometric parameters, vibrational frequencies, and electronic properties.

Calculation of NMR chemical shifts (¹H, ¹³C) would provide theoretical spectra that could aid in the characterization of the compound if it were to be synthesized.

Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby guiding the design of potential therapeutic agents.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for structural elucidation, providing information about the connectivity of atoms and the stereochemistry of the molecule.

Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) and Raman spectroscopy would help to identify the various functional groups present in the molecule.

UV-Visible spectroscopy could provide insights into the electronic transitions and conjugation within the indole system.

Broader Academic Impact on Organic Chemistry and Interdisciplinary Research Fields

The study of this compound, despite its current obscurity, has the potential to make a significant impact on several areas of chemical research.

Synthetic Organic Chemistry: The development of a reliable synthesis for this molecule would contribute new methodologies to the field of indole functionalization. The exploration of its reactivity in cross-coupling reactions would further expand the synthetic utility of di-iodinated indoles as versatile building blocks. A study on an iodinative decarboxylation route to produce diiodoindoles from indole-2-carboxylic acids has already highlighted the potential for novel synthetic pathways in this area researchgate.net.

Medicinal Chemistry: Indole-2-carboxylic acid derivatives are known to exhibit a range of biological activities, including acting as inhibitors of enzymes such as HIV-1 integrase and as ligands for various receptors sci-hub.senih.govnih.gov. The introduction of two iodine atoms could lead to new compounds with enhanced or novel therapeutic properties. Halogen bonding is an increasingly recognized interaction in drug design, and the two iodine atoms in the target molecule could participate in such interactions with biological macromolecules.

Materials Science: Poly-iodinated aromatic compounds can have interesting electronic and photophysical properties. Derivatives of this compound could be investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the established synthetic routes for 3,5-diiodo-3aH-indole-2-carboxylic acid, and what reaction parameters are critical for yield optimization?

Methodological Answer: Synthesis typically involves iodination of indole precursors. For example:

- Precursor selection : Start with 3-formyl-1H-indole-2-carboxylic acid derivatives, as iodination at positions 3 and 5 can be achieved via electrophilic substitution .

- Reaction conditions : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux (2–5 hours), with sodium acetate as a base to control pH .

- Purification : Recrystallize from acetic acid or methanol to isolate the product, monitoring purity via HPLC (>95% purity threshold recommended) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What storage conditions ensure stability for long-term studies?

Methodological Answer:

- Store at +4°C in airtight, light-protected containers to prevent degradation via deiodination or oxidation .

- Conduct stability studies by comparing HPLC chromatograms at t = 0, 6, and 12 months to detect decomposition products .

Advanced Research Questions

Q. How can conflicting NMR data for iodinated indole derivatives be resolved?

Methodological Answer:

- Issue : Overlapping signals or unexpected splitting due to iodine’s heavy atom effect.

- Solutions :

Q. What strategies optimize regioselectivity during diiodination to avoid 3,7- or 5,7-diiodo byproducts?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., methyl ester at the 2-carboxylic acid position) to steer iodination to positions 3 and 5 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions .

- Kinetic control : Lower reaction temperatures (0–25°C) favor thermodynamic products; monitor via TLC .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., thyroid hormone receptors, given iodine’s role in hormone analogs) .

- QSAR : Correlate electronic properties (HOMO/LUMO gaps, partial charges) with experimental bioactivity data .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What analytical methods detect trace impurities from incomplete iodination?

Methodological Answer:

- LC-MS/MS : Identify monoiodinated intermediates or deiodinated byproducts with MRM transitions specific to expected m/z values .

- Ion chromatography : Quantify iodide (I⁻) residues in recrystallized samples, ensuring levels <0.1% .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points across studies?

Methodological Answer:

- Standardization : Calibrate equipment using reference compounds (e.g., indole-2-carboxylic acid, mp 205–209°C) .

- Sample preparation : Ensure identical heating rates (1–2°C/min) and sample purity (>95% by HPLC) .

- Report context : Disclose solvent used for recrystallization (e.g., acetic acid vs. methanol alters mp by 2–5°C) .

Q. What protocols validate biological activity assays for iodine-containing indole derivatives?

Methodological Answer:

- Positive controls : Include known bioactivity standards (e.g., thyroxine for hormone-related assays) .

- Dose-response curves : Test across 3–5 logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

- Counteract artifacts : Use iodine-free controls to rule out nonspecific interactions (e.g., iodine’s redox activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.